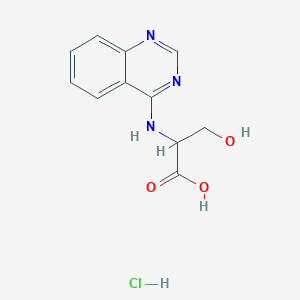

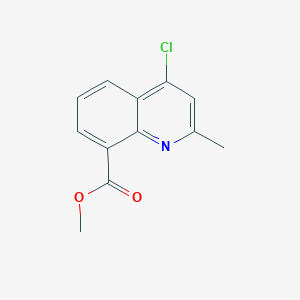

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

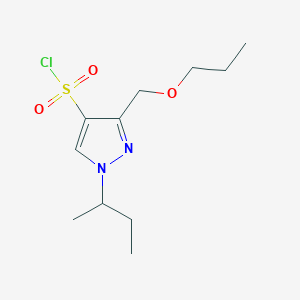

“N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide” is a chemical compound with the molecular formula C17H15Cl2N3O3S2. It has an average mass of 444.355 Da and a monoisotopic mass of 442.993195 Da .

Molecular Structure Analysis

The molecular structure of “N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide” is complex, with multiple functional groups. It includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .科学的研究の応用

Synthesis and Biological Activities

A series of new derivatives was synthesized, showcasing a variety of biological activities, including psychotropic in vivo, anti-inflammatory in vivo, cytotoxicity in vitro, marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action. The attempt to correlate biological results with structural characteristics and physicochemical parameters revealed specific combinations of types of activities for the synthesized compounds (Zablotskaya et al., 2013).

Antimicrobial Activity

Novel N-(naphthalen-1-yl)propanamide derivatives were synthesized and studied for their antimicrobial activity. The compounds showed notable activity against both bacteria and fungi species, with specific derivatives exhibiting antifungal activity at half the potency of ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol. One compound displayed anti-gram-negative bacterial activity against Yersinia enterocolitica (Y53) (Evren et al., 2020).

Antinociceptive Activity

(5‐Chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives were synthesized and tested for antinociceptive activity using aspirin and dipyrone as standards. Among these compounds, one derivative was significantly more active than the others and the standards in all tests, indicating potential for pain management applications (Önkol et al., 2004).

MMP Inhibitors in Tissue Damage

2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides were designed, synthesized, and tested for their ability to affect inflammatory/oxidative processes involving free radicals, inflammatory mediators, and matrix metalloproteinases (MMPs). Docking studies explored their binding mode at the MMP-9 protein, with one derivative showing the ability to inhibit MMP-9 at nanomolar levels, suggesting potential applications in anti-inflammatory and wound healing therapies (Incerti et al., 2018).

Corrosion Inhibitors

Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effect against steel in an HCl solution. These inhibitors offered higher inhibition efficiencies and stability against steel corrosion than previously reported benzothiazole family inhibitors, indicating their potential as protective agents in industrial applications (Hu et al., 2016).

特性

IUPAC Name |

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2OS/c1-3-9(16)14-11-15(2)10-7(13)4-6(12)5-8(10)17-11/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYADZFQZVPWIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2820943.png)

![2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one](/img/structure/B2820956.png)

![2-[(1-Butan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2820957.png)

![6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2820963.png)

![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2820964.png)